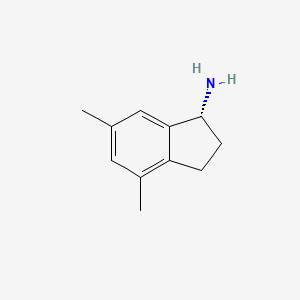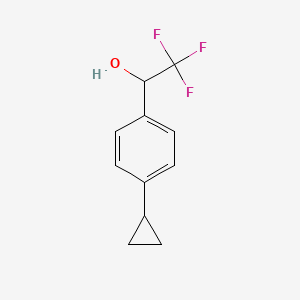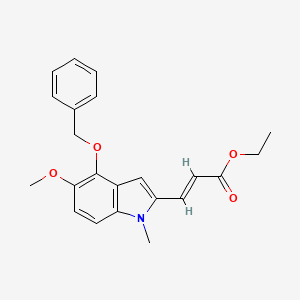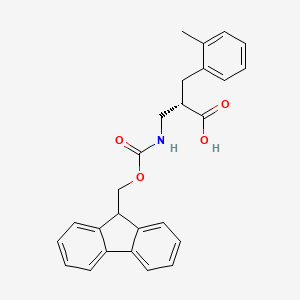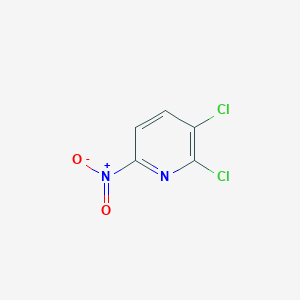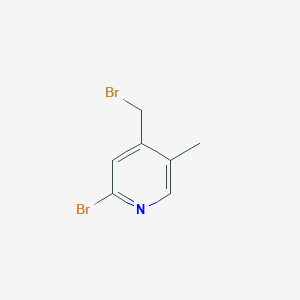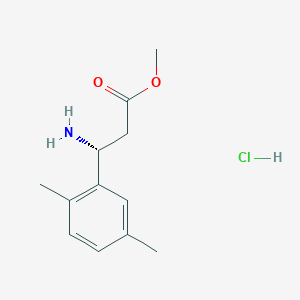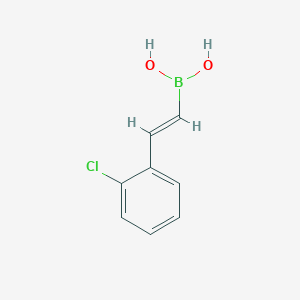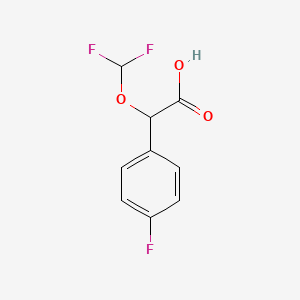
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid is an organic compound that features both difluoromethoxy and fluorophenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid typically involves the introduction of the difluoromethoxy group and the fluorophenyl group onto an acetic acid backbone. Common synthetic routes may include:
Halogenation: Introduction of fluorine atoms via halogenation reactions.
Methoxylation: Introduction of the methoxy group, followed by fluorination to achieve the difluoromethoxy group.
Coupling Reactions: Use of coupling reactions to attach the fluorophenyl group to the acetic acid backbone.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include:
Catalytic Processes: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Techniques to enhance production rates and consistency.
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique chemical properties.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting biochemical pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
2-(Methoxy)-2-(4-fluorophenyl)acetic acid: Lacks the difluoromethoxy group.
2-(Difluoromethoxy)-2-phenylacetic acid: Lacks the fluorine on the phenyl ring.
2-(Difluoromethoxy)-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine on the phenyl ring.
Uniqueness
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C9H7F3O3 |
|---|---|
分子量 |
220.14 g/mol |
IUPAC名 |
2-(difluoromethoxy)-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O3/c10-6-3-1-5(2-4-6)7(8(13)14)15-9(11)12/h1-4,7,9H,(H,13,14) |
InChIキー |
GVAMHRTXVXJBBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(=O)O)OC(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


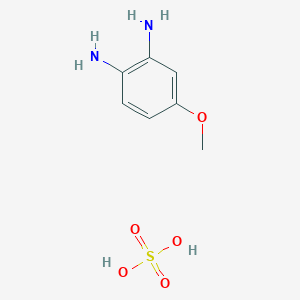
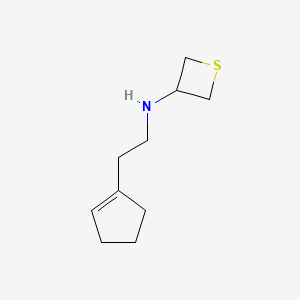
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
